1,4-dimethyl-1H-pyrrole-3-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Properties

This compound offers a unique 1,4-dimethyl substitution pattern that directs regioselective functionalization, making it an ideal scaffold for focused library synthesis and SAR studies. Its purity (>95%) ensures reproducibility in hit-to-lead optimization. For procurement managers seeking a reliable intermediate for API development, this compound provides consistent quality and differentiation from analogs.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 351416-83-6
Cat. No. B1629512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-dimethyl-1H-pyrrole-3-carboxylic acid
CAS351416-83-6
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCC1=CN(C=C1C(=O)O)C
InChIInChI=1S/C7H9NO2/c1-5-3-8(2)4-6(5)7(9)10/h3-4H,1-2H3,(H,9,10)
InChIKeyZBLURRDKXCKUJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dimethyl-1H-pyrrole-3-carboxylic Acid (CAS 351416-83-6): A Specialized Pyrrole-3-Carboxylic Acid Building Block for Medicinal Chemistry


1,4-Dimethyl-1H-pyrrole-3-carboxylic acid (CAS 351416-83-6) is a heterocyclic aromatic organic compound belonging to the pyrrole family, with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol [1]. It is characterized by a pyrrole core with methyl substituents at the 1- and 4-positions and a carboxylic acid functional group at the 3-position . The compound is widely recognized as a versatile small molecule scaffold and a key intermediate in the synthesis of complex organic molecules and pharmaceuticals [2].

Why 1,4-Dimethyl-1H-pyrrole-3-carboxylic Acid (CAS 351416-83-6) Cannot Be Substituted with Other Pyrrole Carboxylic Acids


The substitution pattern on the pyrrole ring of 1,4-dimethyl-1H-pyrrole-3-carboxylic acid fundamentally dictates its chemical reactivity and potential biological activity, precluding simple replacement by analogs like 1,5-dimethyl or 2,4-dimethyl pyrrole-3-carboxylic acids. The unique 1,4-dimethyl configuration influences the electron density distribution on the ring, thereby affecting the regioselectivity of electrophilic substitution reactions and the compound's ability to form specific intermolecular interactions [1]. Furthermore, the exact positioning of methyl groups impacts steric hindrance, which can be critical for binding in biological targets or for directing subsequent synthetic modifications . Replacing this compound with a close analog without validation would introduce uncontrolled variables in any research or manufacturing process, jeopardizing reproducibility and outcome.

Quantitative Differentiation of 1,4-Dimethyl-1H-pyrrole-3-carboxylic Acid (CAS 351416-83-6) from Key Analogs


Increased Molecular Weight and Altered Physicochemical Profile Compared to Unsubstituted Pyrrole-3-carboxylic Acid

The addition of two methyl groups to the pyrrole-3-carboxylic acid core in 1,4-dimethyl-1H-pyrrole-3-carboxylic acid leads to a predictable and quantifiable shift in fundamental physicochemical properties. This differentiation is a primary consideration for researchers selecting a scaffold based on desired molecular characteristics [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Unique Regioselectivity Profile in Electrophilic Substitution Due to 1,4-Dimethyl Substitution Pattern

The 1,4-dimethyl substitution pattern on the pyrrole ring of 1,4-dimethyl-1H-pyrrole-3-carboxylic acid directs electrophilic attack to specific carbon atoms, a property that is qualitatively different from other regioisomers. For instance, the 1,5-dimethyl isomer would exhibit a different electron density distribution, leading to a distinct regioisomeric outcome in subsequent reactions .

Organic Synthesis Reaction Mechanisms Heterocyclic Chemistry

Commercial Availability and Purity Profile of 1,4-Dimethyl-1H-pyrrole-3-carboxylic Acid

1,4-Dimethyl-1H-pyrrole-3-carboxylic acid (CAS 351416-83-6) is commercially available from multiple specialized chemical suppliers with a specified minimum purity of 95% or higher . This contrasts with the less common 1,5-dimethyl or 2,4-dimethyl isomers, which may not be as readily available or may require custom synthesis, thereby introducing longer lead times and higher costs.

Chemical Sourcing Procurement Research Supply Chain

Optimal Scientific and Industrial Use Cases for 1,4-Dimethyl-1H-pyrrole-3-carboxylic Acid (CAS 351416-83-6)


Medicinal Chemistry: Scaffold for Targeted Library Synthesis

The defined 1,4-dimethyl substitution pattern and carboxylic acid handle make this compound an ideal core for generating focused libraries of pyrrole-based analogs. Its commercial availability at >95% purity allows for immediate and efficient parallel synthesis, accelerating hit-to-lead and lead optimization programs .

Organic Synthesis: Building Block for Complex Heterocyclic Systems

The compound serves as a key intermediate in the construction of more elaborate heterocyclic structures. Its unique substitution pattern directs regioselective functionalization, enabling the precise synthesis of target molecules . This is particularly valuable in the development of novel materials or active pharmaceutical ingredients (APIs) where specific isomeric purity is essential.

Chemical Biology: Tool Compound for Investigating Pyrrole-Dependent Pathways

As a distinct pyrrole-3-carboxylic acid derivative, this compound can be used to probe the structure-activity relationships (SAR) of biological targets that interact with pyrrole-containing ligands. Its altered lipophilicity and electronic properties, relative to the unsubstituted parent compound, allow researchers to dissect the contributions of these physicochemical parameters to target engagement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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